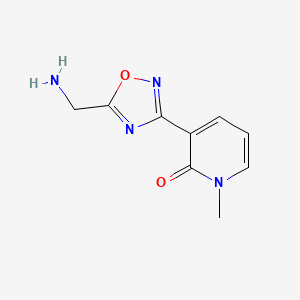
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Descripción general
Descripción
3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one, commonly referred to as AMP-1, is an organic compound with a variety of applications in scientific research. It is a heterocyclic compound composed of nitrogen, oxygen, and carbon atoms, and is used in a variety of experiments due to its unique properties. This compound is used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in medical research.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Compounds related to 1,3,4-oxadiazole derivatives, including those containing aminomethyl groups and various moieties, have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety has shown potential in addressing bacterial infections due to their significant antibacterial properties. These compounds were synthesized through the Mannich reaction and cyclization of hydrazones, and their structures were confirmed through spectral data and elemental analyses (Hui et al., 2002).
Antimicrobial and Antioxidant Properties
Further research into 1,3,4-oxadiazole derivatives, including those bearing the 6-methylpyridine moiety, has been conducted to explore their antimicrobial and antioxidant activities. New series of these derivatives were synthesized, characterized by various spectroscopic techniques, and evaluated for their biological activities. Some of these compounds showed promising antimicrobial activity and potential as inhibitors of specific enzymes, highlighting their significance in drug discovery and development (Shyma et al., 2013).
Corrosion Inhibition for Mild Steel
The application of 1,3,4-oxadiazole derivatives extends beyond biological activities to include corrosion inhibition. Certain derivatives have been synthesized and assessed for their ability to inhibit corrosion of mild steel in acidic environments. These studies involve gravimetric, electrochemical, and surface analysis techniques to evaluate the protective capabilities of these compounds, revealing their potential as corrosion inhibitors (Ammal et al., 2018).
Energetic Materials and Insensitive Munitions
The exploration of 1,3,4-oxadiazole derivatives has also extended into the field of energetic materials. Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for applications in insensitive energetic materials. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for safer munitions (Yu et al., 2017).
Propiedades
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-4-2-3-6(9(13)14)8-11-7(5-10)15-12-8/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBLVUXPDBHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



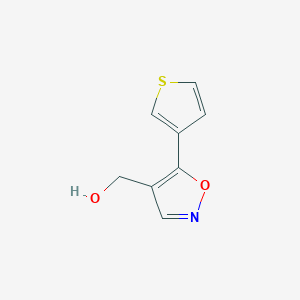
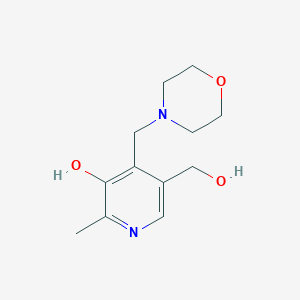
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)
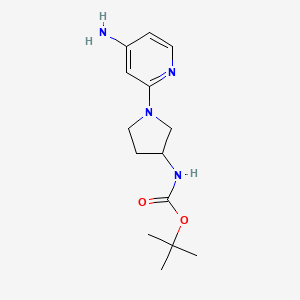
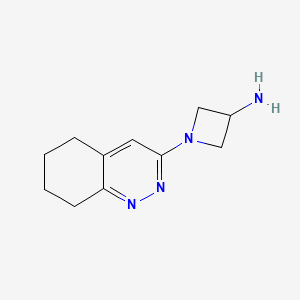
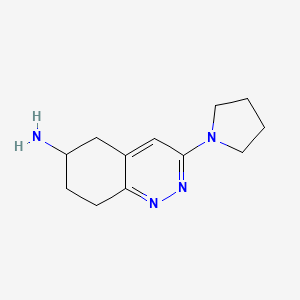
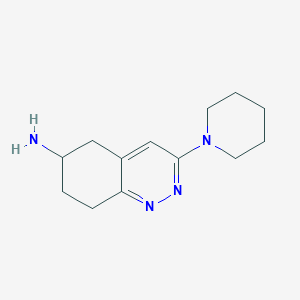
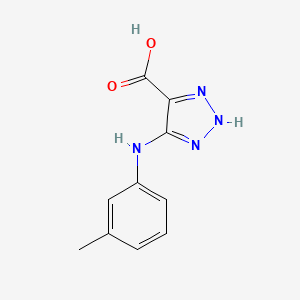
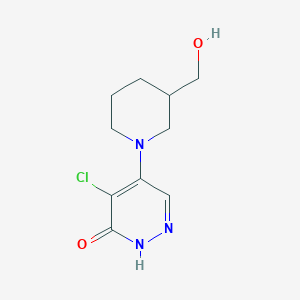
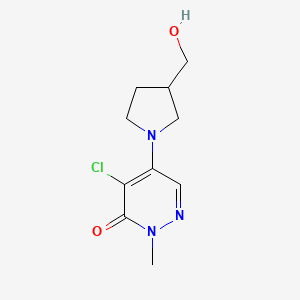
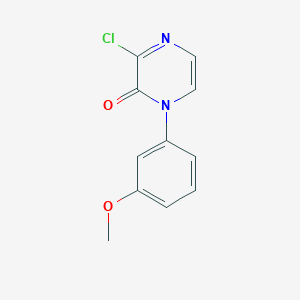

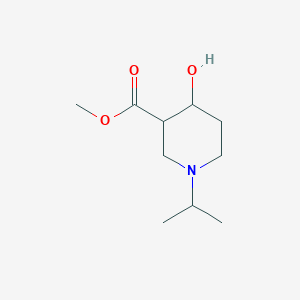
![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)